Alizarin Rubinol R

Vue d'ensemble

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alizarin Rubinol R is synthesized through a series of chemical reactions involving the starting material C.I. Solvent Red 52 (C.I. 68210). The process involves the translation of this product into its sodium salt form . The dye is soluble in o-chlorophenol and hot pyridine, slightly soluble in ethanol and cold pyridine, and insoluble in acetone, chloroform, and toluene .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and consistency of the dye. The process typically includes the use of strong sulfuric acid, which turns the product red, and upon dilution, it produces a pink or blue-red precipitate .

Analyse Des Réactions Chimiques

Types of Reactions: Alizarin Rubinol R undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.

Reduction: Reduction reactions can alter the dye’s structure and color.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and zinc dust are often used as reducing agents.

Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions include modified versions of this compound with altered solubility, color, and dyeing properties .

Applications De Recherche Scientifique

Alizarin Rubinol R is a chemical compound with various applications, particularly in staining and dyeing . It is also known under the CAS number 4478-76-6 .

Chemical Properties

this compound appears as a colorful red blue light . It exhibits solubility in o-chlorophenol and hot pyridine, slight solubility in ethanol and cold pyridine, and insolubility in acetone, chloroform, and toluene . When mixed with strong sulfuric acid, it produces a red color, which turns to pink when diluted, with a blue and red precipitate .

Applications

this compound is used for dyeing and staining . It can detect mineralization and calcium phosphate deposits in cells .

- Biological Staining: Alizarin Red S, related to this compound, is utilized to detect mineralization in cell layers. The process involves fixing cells in paraformaldehyde and incubating them in an Alizarin Red S solution . Calcified deposits can then be quantified through densitometry . Similarly, von Kossa staining, which uses silver nitrate solution under UV illumination, can detect calcium phosphate deposits .

-

Material Testing: this compound has uses in assessing the quality and fastness properties of dyed materials :

These tests evaluate color fading, staining, and fastness under various conditions, providing crucial information about the dye's durability and color retention .

Standard Light Fastness Soaping Perspiration Fastness Oxygen bleaching Fastness to seawater Fading Stain Fading Stain Fading ISO 5-6 3 1 3-4 1 AATCC 5 2-3 2-3 3-4 1-2

Mécanisme D'action

The mechanism of action of Alizarin Rubinol R involves its interaction with molecular targets such as proteins and nucleic acids. The dye binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. The pathways involved include the activation of specific signaling cascades that result in the desired staining or dyeing effect .

Comparaison Avec Des Composés Similaires

Alizarin: A natural dye obtained from the roots of madder plants, used historically for dyeing fabrics.

Purpurin: Another natural dye similar to alizarin, with additional hydroxyl groups that affect its color properties.

C.I. Solvent Red 52: The starting material for the synthesis of Alizarin Rubinol R.

Uniqueness: this compound is unique due to its synthetic origin, which allows for greater control over its purity and consistency compared to natural dyes. Its specific chemical structure provides distinct solubility and dyeing properties, making it suitable for a wide range of applications in various industries .

Activité Biologique

Alizarin Rubinol R, a synthetic anthraquinone derivative, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

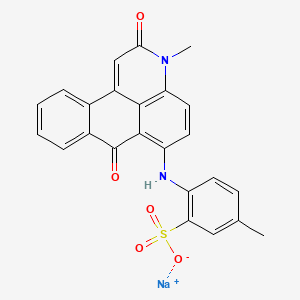

This compound (C24H17N2NaO5S) is characterized by its anthraquinone backbone, which is known for various biological activities. The compound's structure includes functional groups that enhance its solubility and bioactivity, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

1. AHR-CYP1A1 Pathway Activation

Recent studies have demonstrated that Alizarin exhibits agonistic activity towards the aryl hydrocarbon receptor (AHR), leading to the upregulation of cytochrome P450 1A1 (CYP1A1) expression. This pathway is crucial for xenobiotic metabolism and has implications for both therapeutic and toxicological outcomes.

- Cell Line Studies : In HepG2 cells, Alizarin increased CYP1A1 activity in a dose-dependent manner, with IC50 values ranging from 160.4 to 216.8 μM. The compound significantly enhanced ethoxyresorufin-O-deethylase activity, indicating its potential role in drug metabolism and activation of pro-carcinogens .

2. Antioxidant and Antitumor Properties

Alizarin has been recognized for its antioxidant properties, which may contribute to its anticancer effects. The compound's ability to scavenge free radicals can mitigate oxidative stress, a key factor in cancer progression.

- Case Study : A study highlighted that structural modifications of similar anthraquinones could enhance their antitumor efficacy. These modifications may also apply to Alizarin derivatives, suggesting a pathway for developing more potent anticancer agents .

Toxicological Considerations

Despite its potential therapeutic applications, the safety profile of Alizarin remains contentious. Research indicates that while it may exhibit beneficial effects in certain contexts, it also poses risks associated with carcinogenicity due to its activation of the AHR pathway.

- Toxicity Studies : Investigations into the developmental toxicity of related compounds have shown that exposure during critical periods can lead to adverse outcomes in fetal development . This raises concerns about the use of Alizarin in therapeutic settings without thorough risk assessment.

Comparative Efficacy

To better understand the biological activity of this compound, it is useful to compare it with other anthraquinone derivatives:

Propriétés

Numéro CAS |

4478-76-6 |

|---|---|

Formule moléculaire |

C24H18N2NaO5S |

Poids moléculaire |

469.5 g/mol |

Nom IUPAC |

sodium;5-methyl-2-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate |

InChI |

InChI=1S/C24H18N2O5S.Na/c1-13-7-8-17(20(11-13)32(29,30)31)25-18-9-10-19-22-16(12-21(27)26(19)2)14-5-3-4-6-15(14)24(28)23(18)22;/h3-12,25H,1-2H3,(H,29,30,31); |

Clé InChI |

ROJLPVGCHUFZQV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

CC1=CC(=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

4478-76-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

C.I. 68215; NSC 47730; NSC-47730; NSC47730 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.